molecular formula C19H18N2O5 B6073497 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione CAS No. 5968-43-4

1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione

Cat. No.: B6073497
CAS No.: 5968-43-4
M. Wt: 354.4 g/mol
InChI Key: MCRVOLFLXNSEQJ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione, also known as TMB or thymoquinone, is a natural compound derived from the seeds of Nigella sativa. It has been widely studied for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and anticancer effects.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione is not fully understood, but it is thought to work through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects, which may protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects, which may reduce inflammation in the body. Additionally, this compound has been shown to have anticancer effects, which may inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a natural compound that is readily available and can be synthesized or extracted easily. This compound has also been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has some limitations for lab experiments. It is a complex compound that may require specialized equipment or techniques for analysis. Additionally, the effects of this compound may vary depending on the cell or tissue type, which may complicate experimental design.

Future Directions

There are several future directions for research on 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the potential use of this compound in combination with other drugs or therapies for the treatment of cancer. This compound has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, research is needed to determine the optimal dosing and delivery methods for this compound in order to maximize its therapeutic effects.

Synthesis Methods

1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione can be synthesized through various methods, including chemical synthesis and extraction from Nigella sativa seeds. Chemical synthesis involves the reaction of 2,3,4-trimethoxybenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. Extraction from Nigella sativa seeds involves the use of solvents to isolate this compound from the seed oil.

Scientific Research Applications

1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant and anti-inflammatory effects, which may make it useful in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. This compound has also been shown to have anticancer effects, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines.

Properties

IUPAC Name

(4E)-1-phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-24-15-10-9-12(16(25-2)17(15)26-3)11-14-18(22)20-21(19(14)23)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRVOLFLXNSEQJ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362078
Record name ZINC01201219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5968-43-4
Record name ZINC01201219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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